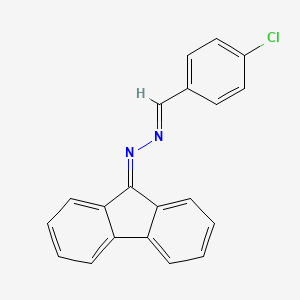

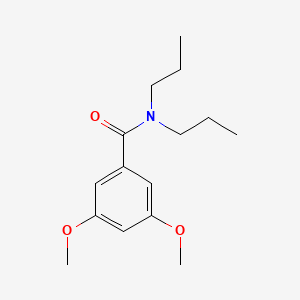

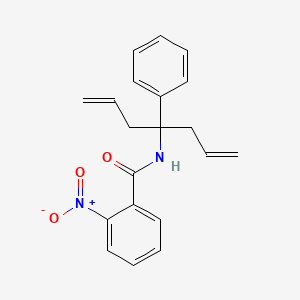

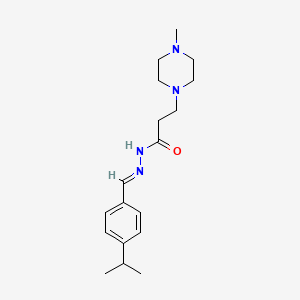

![molecular formula C23H26ClN7O B5607029 6-chloro-N-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinan-2-ylidene]-4-phenylquinazolin-2-amine](/img/structure/B5607029.png)

6-chloro-N-[5-(2-morpholin-4-ylethyl)-1,3,5-triazinan-2-ylidene]-4-phenylquinazolin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related triazine compounds involves a one-pot, three-component reaction under microwave irradiation, starting from cyanoguanidine, aromatic aldehydes, and cyclic amines. This method, applicable for generating diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, is efficient and tolerates a wide variety of aromatic aldehydes and cyclic amines. The reaction proceeds via the formation of dihydrotriazines, followed by aromatic dehydrogenation in the presence of alkali to yield the target compounds (Dolzhenko et al., 2021).

Mécanisme D'action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives have been found to inhibit the dephosphorylation and activation of cyclin-dependent kinases (Cdks) in vitro and in vivo .

Biochemical Pathways

For instance, indole derivatives have been found to possess various biological activities, affecting a broad range of biochemical pathways .

Pharmacokinetics

Compounds with similar structures have been found to have good oral bioavailability and high potency .

Result of Action

Compounds with similar structures have been found to inhibit cell cycle progression at both g1 and g2/m phase .

Analyse Biochimique

Biochemical Properties

It is known that indole derivatives, which share a similar structure, have diverse biological activities and can bind with high affinity to multiple receptors . This suggests that 6-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinan-2-ylidene}-4-phenylquinazolin-2-amine may also interact with various biomolecules in a biochemical context.

Cellular Effects

Given its potential biochemical properties, it could influence cell function by interacting with various cell signaling pathways, affecting gene expression, and altering cellular metabolism .

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of different dosages of 6-chloro-N-{5-[2-(morpholin-4-yl)ethyl]-1,3,5-triazinan-2-ylidene}-4-phenylquinazolin-2-amine in animal models have not been reported yet .

Propriétés

IUPAC Name |

6-chloro-N-[3-(2-morpholin-4-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4-phenylquinazolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26ClN7O/c24-18-6-7-20-19(14-18)21(17-4-2-1-3-5-17)28-23(27-20)29-22-25-15-31(16-26-22)9-8-30-10-12-32-13-11-30/h1-7,14H,8-13,15-16H2,(H2,25,26,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOLKTASORJPFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2CNC(=NC2)NC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3,5,7-trimethyl-1H-indole](/img/structure/B5606968.png)

![N-{[(2S,4S)-4-fluoro-1-D-tryptophyl-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5606976.png)

![5-methyl-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5606993.png)

![2,3-dihydro-1-benzofuran-7-yl[4-(pyridin-3-ylmethoxy)piperidin-1-yl]acetic acid](/img/structure/B5606996.png)

![6-[4-(1H-indol-3-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5607012.png)

![2,4-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5607024.png)

![N-(tert-butyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5607054.png)

![(1S*,5R*)-6-(2-methoxyethyl)-3-(2-methylthieno[2,3-d]pyrimidin-4-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5607058.png)